molecular formula C10H13BN2O4 B12091300 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane CAS No. 22237-20-3

2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane

Cat. No.: B12091300
CAS No.: 22237-20-3
M. Wt: 236.03 g/mol
InChI Key: VTNRZWVOTFWCRX-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is substituted with a 3-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid derivative with a suitable diol and a nitrophenyl compound. One common method involves the use of 3-nitrophenylboronic acid, which reacts with a diol such as ethylene glycol under acidic conditions to form the dioxazaborocane ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The boron atom in the dioxazaborocane ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines and thiols can react with the boron atom under mild conditions to form substituted derivatives.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted dioxazaborocane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-1,3,6,2-dioxazaborocane is unique due to the presence of both a boron atom and a dioxazaborocane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

22237-20-3

Molecular Formula

C10H13BN2O4

Molecular Weight

236.03 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C10H13BN2O4/c14-13(15)10-3-1-2-9(8-10)11-16-6-4-12-5-7-17-11/h1-3,8,12H,4-7H2

InChI Key

VTNRZWVOTFWCRX-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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